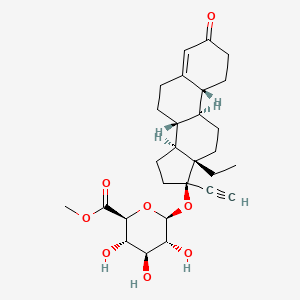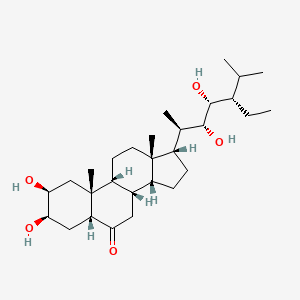
Tetrabenzyl Miglustat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabenzyl Miglustat is a derivative of Miglustat, a glucosylceramide synthase inhibitor. Miglustat is primarily used in the treatment of Gaucher disease and Niemann-Pick disease type C. This compound is a modified version of Miglustat, where benzyl groups are added to enhance its properties for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzyl Miglustat involves multiple steps, starting from the base compound Miglustat. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups of Miglustat are protected using benzyl groups to form this compound.
Reductive Amination: This step involves the reductive amination of the protected compound to introduce the desired functional groups.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabenzyl Miglustat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are used to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected forms of the compound.
Applications De Recherche Scientifique
Tetrabenzyl Miglustat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying glucosylceramide synthase inhibitors.
Biology: The compound is used in cell culture studies to investigate its effects on glycosphingolipid metabolism.
Medicine: this compound is explored for its potential therapeutic effects in treating lysosomal storage disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
Tetrabenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase. This inhibition reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. The compound binds to the active site of the enzyme, preventing the conversion of ceramide to glucosylceramide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Miglustat: The base compound from which Tetrabenzyl Miglustat is derived.
Eliglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease.
Tetrabenzyl L-ido Miglustat: A similar compound with slight structural differences.
Uniqueness
This compound is unique due to the presence of benzyl groups, which enhance its stability and specificity. This modification allows for more targeted applications in research and therapy compared to its parent compound, Miglustat.
Propriétés
Formule moléculaire |
C38H45NO4 |
|---|---|
Poids moléculaire |
579.8 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1 |
Clé InChI |
DZPAABGOOAWABR-OQYJSAOUSA-N |
SMILES isomérique |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
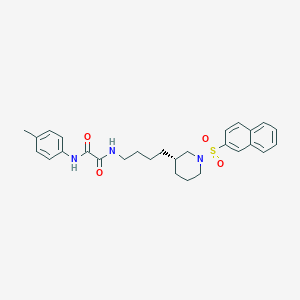
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
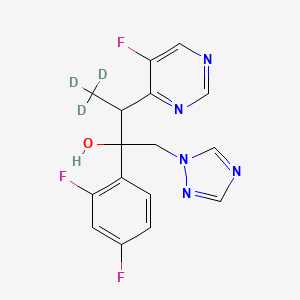
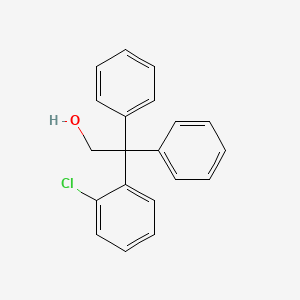
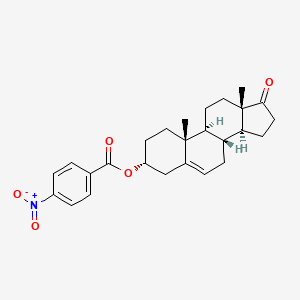
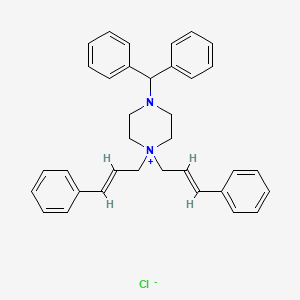
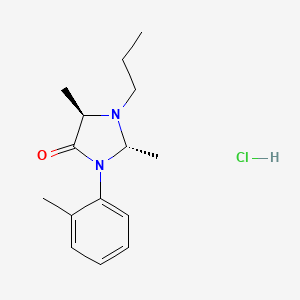
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
